molecular formula C13H13O2P B188468 (Diphenylphosphoryl)methanol CAS No. 884-74-2

(Diphenylphosphoryl)methanol

Cat. No.: B188468
CAS No.: 884-74-2
M. Wt: 232.21 g/mol
InChI Key: NSLPWSVZTYOGDO-UHFFFAOYSA-N
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Description

(Diphenylphosphoryl)methanol is an organic compound with the molecular formula C13H13O2P It is characterized by the presence of a phosphoryl group attached to a methanol moiety, with two phenyl groups bonded to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions: (Diphenylphosphoryl)methanol can be synthesized through multiple synthetic routes. One common method involves the reaction of diphenylphosphine with formaldehyde in the presence of an oxidizing agent such as hydrogen peroxide. The reaction typically proceeds in a solvent like tetrahydrofuran under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: (Diphenylphosphoryl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diphenylphosphorylformic acid.

    Reduction: Reduction reactions can convert it to diphenylphosphine.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Diphenylphosphorylformic acid.

    Reduction: Diphenylphosphine.

    Substitution: Various substituted phosphine derivatives depending on the nucleophile used.

Scientific Research Applications

(Diphenylphosphoryl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Diphenylphosphoryl)methanol in chemical reactions involves the activation of the hydroxyl group through the formation of a phosphonium intermediate. This intermediate facilitates nucleophilic substitution reactions by making the hydroxyl group a better leaving group . The molecular targets and pathways involved depend on the specific reaction and reagents used.

Comparison with Similar Compounds

Uniqueness: (Diphenylphosphoryl)methanol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as a versatile reagent in organic synthesis, particularly in the Mitsunobu reaction, sets it apart from other similar compounds.

Properties

IUPAC Name

diphenylphosphorylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13O2P/c14-11-16(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLPWSVZTYOGDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345986
Record name (Diphenylphosphoryl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884-74-2
Record name (Diphenylphosphoryl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (DIPHENYLPHOSPHORYL)METHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Hydroxymethyl diphenylphosphine oxide was prepared according to Lawrence & Jackson [J. Chem. Soc., Perkin Trans. 2002, 1, 2260]. To a mixture of HCl (18.9 ml) and aqueous formaldehyde (18.9 ml, 37 wt %) was added diphenyl chlorophosphine (2.80 ml, 10.6 mmol). The reaction mixture was heated to 100° C. for 18 hours under a nitrogen atmosphere. The reaction was neutralized with aqueous NaHCO3, and the aqueous phase was extracted with CH2Cl2 (3×30 ml). The organic phase was dried with anhydrous Na2SO4. Hydroxymethyl diphenylphosphine oxide (2.907 g, 89% yield) was obtained after evaporation of the solvent as a colorless oil.
Name
Quantity
18.9 mL
Type
reactant
Reaction Step One
Quantity
18.9 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of (2,4-dichlorophenyl)(diphenylphosphoryl)methanol and (2-chlorophenyl)this compound?

A1: Both compounds exhibit a tetrahedral geometry around the phosphorus atom, a common characteristic of phosphine oxides. [, ] The crystal structures reveal that the two phenyl rings attached to the phosphorus atom are not coplanar, adopting a dihedral angle of 75.4° in (2,4-dichlorophenyl)this compound [] and 80.4° in (2-chlorophenyl)this compound. [] This non-coplanarity might influence the molecules' interactions with potential binding sites.

Q2: How do intermolecular interactions influence the crystal packing of these compounds?

A2: Both compounds exhibit intermolecular hydrogen bonding in their crystal structures. Specifically, O—H⋯O hydrogen bonds link the molecules into chains along the a-axis in (2,4-dichlorophenyl)this compound. [] Similarly, both O—H⋯O and C—H⋯O hydrogen bonding interactions contribute to the three-dimensional arrangement of molecules in (2-chlorophenyl)this compound. [] Understanding these interactions can be crucial for predicting solubility, stability, and potential binding affinities.

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